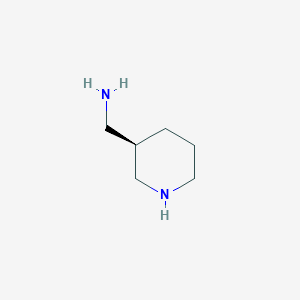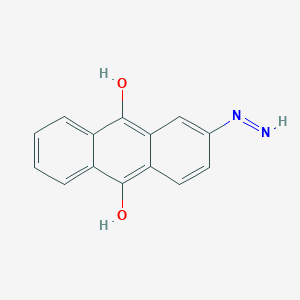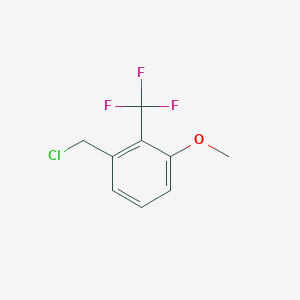
6beta-Acetoxy-5-epilimonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6beta-Acetoxy-5-epilimonin typically involves the extraction from natural sources such as the root bark of Evodia glauca . The extraction process includes maceration with solvents like ethanol, ethyl acetate, and hexane to obtain crude extracts . These extracts are then purified using chromatographic techniques to isolate the compound.
Industrial Production Methods: Industrial production of this compound is not well-documented, but it generally follows similar extraction and purification processes as described for laboratory-scale synthesis. The scalability of these methods depends on the availability of the natural source and the efficiency of the extraction and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: 6beta-Acetoxy-5-epilimonin undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
6beta-Acetoxy-5-epilimonin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
The mechanism of action of 6beta-Acetoxy-5-epilimonin involves its interaction with molecular targets and pathways in biological systems. It exerts cytotoxic effects by inducing apoptosis in tumor cells through the activation of specific signaling pathways . Additionally, its anti-platelet aggregation activity is mediated by inhibiting platelet activation and aggregation processes .
Comparaison Avec Des Composés Similaires
6beta-Acetoxy-5-epilimonin can be compared with other similar limonoids, such as:
Limonin: Another limonoid with similar bitter properties but different biological activities.
Obacunone: Known for its anticancer and anti-inflammatory properties.
Rutaevine: Exhibits cytotoxic and antibacterial activities.
Uniqueness: this compound stands out due to its specific combination of cytotoxic and anti-platelet aggregation activities, making it a unique compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H32O10 |
|---|---|
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
[(2R,13R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate |
InChI |
InChI=1S/C28H32O10/c1-13(29)35-18-19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)21(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,5)20(18)31/h7,9,11,15-16,18-19,21-22H,6,8,10,12H2,1-5H3/t15?,16?,18?,19?,21?,22?,25-,26-,27-,28?/m0/s1 |
Clé InChI |
IHOHGVDNDQTZGL-YCQINRHASA-N |
SMILES isomérique |
CC(=O)OC1C2[C@@]3(COC(=O)CC3OC2(C)C)C4CC[C@]5(C(OC(=O)C6C5([C@@]4(C1=O)C)O6)C7=COC=C7)C |
SMILES canonique |
CC(=O)OC1C2C(OC3C2(COC(=O)C3)C4CCC5(C(OC(=O)C6C5(C4(C1=O)C)O6)C7=COC=C7)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


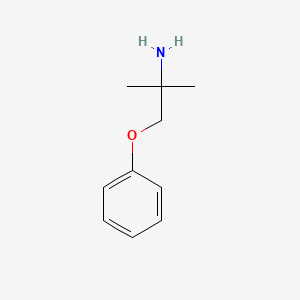
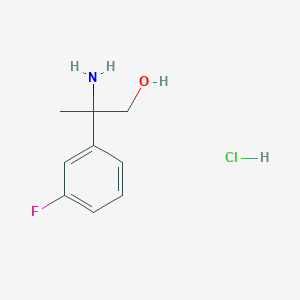
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
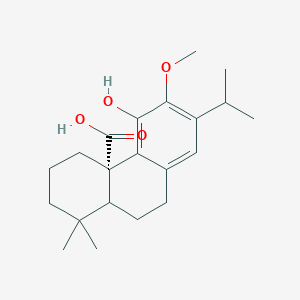
![2-[(5-Chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B12435799.png)
![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12435806.png)
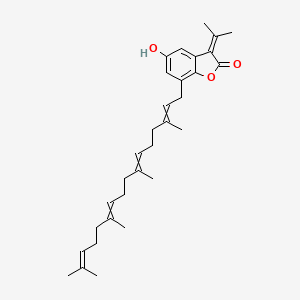
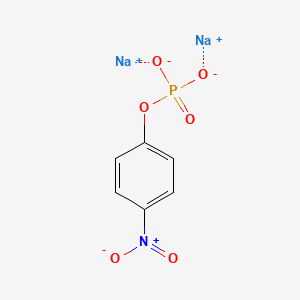
![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
![1-Boc-4-([3-(morpholin-4-yl)propylamino]methyl)piperidine](/img/structure/B12435824.png)
